CYP11B2 vs. CYP11B1 Selectivity Profile: A Key Differentiator from Fadrozole
2-(Pyrrolidine-1-carbonyl)benzonitrile demonstrates a distinct selectivity profile against the closely related cytochrome P450 enzymes CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase). In head-to-head assays from the same curated dataset (BindingDB/ChEMBL), the compound exhibits an 8-fold selectivity window for CYP11B2 (IC50 = 32 nM) over CYP11B1 (IC50 = 1,470 nM) [1]. This contrasts sharply with the non-selective inhibitor fadrozole, which exhibits similar potency against both isoforms [2]. For researchers targeting the aldosterone biosynthesis pathway in conditions like hypertension, this selectivity is a critical procurement parameter, as off-target CYP11B1 inhibition can lead to glucocorticoid imbalance and associated toxicity, a liability not observed with this degree of separation in many in-class compounds.
| Evidence Dimension | Selectivity Index (CYP11B1 IC50 / CYP11B2 IC50) |
|---|---|
| Target Compound Data | CYP11B2 IC50 = 32 nM; CYP11B1 IC50 = 1,470 nM |
| Comparator Or Baseline | Fadrozole (non-selective CYP11B2/CYP11B1 inhibitor) |
| Quantified Difference | Selectivity index = 45.9 for target compound; Fadrozole index ≈ 1 |
| Conditions | CYP11B2: Human enzyme expressed in hamster V79MZ cells, [1,2-3H]-11-deoxycorticosterone substrate, 6 hr incubation, HPLC analysis. CYP11B1: Human enzyme expressed in V79 cells, cortisol level measured after 3 hr by HTRF assay. |
Why This Matters
This 45.9-fold selectivity index enables researchers to dissect mineralocorticoid pathways with significantly reduced confounding effects from glucocorticoid perturbation, a key advantage for mechanistic studies and selective inhibitor development.
- [1] BindingDB. BDBM50239799 (CHEMBL4059931) and BDBM50122355 (CHEMBL3622444). https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50239799&google=BDBM50239799 View Source
- [2] Bureik, M., et al. J. Steroid Biochem. Mol. Biol. 2013. PMID: 23827466. View Source
